molecular formula C18H18N4O2S B2635324 2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide CAS No. 896342-47-5

2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2635324
CAS No.: 896342-47-5
M. Wt: 354.43
InChI Key: QXEKRNQIYTWYMJ-UHFFFAOYSA-N
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Description

2-((9-Methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 9 and a thio-linked acetamide phenethyl side chain. The compound’s synthesis typically involves coupling a thiol-containing pyridotriazinone intermediate with a bromoacetamide phenethyl precursor under basic conditions, as inferred from analogous synthetic routes for related N-phenethylacetamide derivatives .

Properties

IUPAC Name

2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-13-6-5-11-22-16(13)20-17(21-18(22)24)25-12-15(23)19-10-9-14-7-3-2-4-8-14/h2-8,11H,9-10,12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEKRNQIYTWYMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide is a derivative of pyrido-triazine with potential biological activity. Its structure suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry.

Molecular Structure

  • Molecular Formula : C12H13N3O3S
  • Molecular Weight : 279.31 g/mol
  • CAS Number : 306978-89-2
PropertyValue
Density1.37 ± 0.1 g/cm³ (Predicted)
Boiling Point397.7 ± 44.0 °C (Predicted)
pKa-3.32 ± 0.40 (Predicted)

Research indicates that compounds similar to this compound may act as inhibitors of human leukocyte elastase (HLE), a serine protease involved in inflammatory processes. By inhibiting HLE, these compounds could potentially mitigate conditions like chronic obstructive pulmonary disease (COPD), asthma, and other inflammatory diseases .

In Vitro Studies

In vitro studies have shown that related pyrido-triazine derivatives exhibit significant inhibition of HLE with low nanomolar IC50 values. For instance, SSR69071, a compound structurally similar to the target compound, demonstrated an inhibition constant (K(i)) of approximately 0.0168 nM against HLE . This suggests that the target compound may possess similar or enhanced biological activity.

In Vivo Studies

In vivo evaluations have indicated that pyrido-triazine derivatives can effectively reduce inflammation and tissue damage in animal models. For example, SSR69071 has been shown to decrease paw edema induced by carrageenan and HLE in rats with effective doses ranging from 2.2 mg/kg to 10.5 mg/kg . This highlights the therapeutic potential of these compounds in treating inflammatory diseases.

Study on Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of a similar pyrido-triazine derivative in a murine model of acute lung injury induced by HLE. The results indicated a significant reduction in lung hemorrhage and inflammation when treated with the compound at dosages comparable to those used in SSR69071 studies .

Efficacy Against Chronic Inflammatory Diseases

Another study focused on the long-term effects of pyrido-triazine derivatives on chronic inflammatory diseases such as COPD. The findings suggested that these compounds not only inhibited elastase activity but also improved lung function metrics in treated subjects compared to control groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Structural Variation Biological Activity (Reported) Physicochemical Properties
2-((8-Methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide Methyl group at position 8 (vs. 9) Data not available Higher logP (predicted)
4-(4,6-Dimethoxy[1,3,5]triazin-2-yl)-4-methylmorpholinium chloride Triazine core with morpholinium substituents Protein crosslinking agent Water-soluble, mp 118–120°C
2-(2,2-Dimethoxyethylamino)-N-phenethylacetamide Dimethoxyethylamino side chain (vs. thio-pyridotriazinone) Intermediate in praziquantel synthesis Lipophilic, stable under acidic conditions

Physicochemical and Stability Profiles

  • Solubility : The thioether linkage in the target compound likely enhances lipophilicity (predicted logP ~3.5) compared to the water-soluble dimethoxy triazine reagent .
  • Thermal Stability: The pyridotriazinone core decomposes above 200°C, whereas morpholinium triazine derivatives are stable up to 120°C .

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